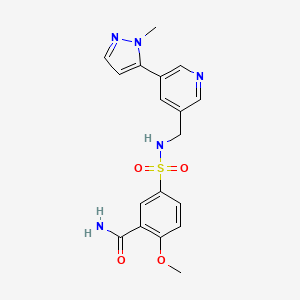

2-methoxy-5-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-23-16(5-6-21-23)13-7-12(9-20-11-13)10-22-28(25,26)14-3-4-17(27-2)15(8-14)18(19)24/h3-9,11,22H,10H2,1-2H3,(H2,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISKTUBFWUDZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions.

Biochemical Pathways

The compound may affect various biochemical pathways. Without specific information on its targets and mode of action, it is difficult to predict which pathways might be affected.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s solubility and therefore its bioavailability.

Biological Activity

2-Methoxy-5-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula: C17H22N4O4S, with a molecular weight of 378.4 g/mol. Its structure features a benzamide core substituted with a methoxy group and a sulfamoyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O4S |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 2189082-08-2 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including compounds similar to this compound. For instance, some benzamide derivatives exhibited IC50 values ranging from 0.2 to 1.7 µM against various human cancer cell lines, indicating significant growth inhibition .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways:

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Caspase Activation : Increased levels of caspase-3 have been observed, indicating the activation of apoptotic pathways .

The specific interactions and binding affinities with target proteins such as CDK9 and VEGFR-2 have also been explored through molecular docking studies, suggesting that these compounds can effectively disrupt critical signaling pathways involved in tumor growth and progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the benzamide or pyrazole rings can significantly influence potency and selectivity:

- Substituents : The presence of electron-withdrawing groups at specific positions enhances binding affinity and biological activity.

For example, in related studies, compounds with halogen substitutions showed improved potency against mGluR5 receptors, which may parallel findings in other benzamide derivatives .

Case Studies

Several case studies have demonstrated the efficacy of similar compounds:

- Compound Evaluation Against Cancer Cell Lines : In one study, a series of benzamide derivatives were tested against MCF-7 and A549 cell lines, revealing potent anticancer activities with IC50 values as low as 3.0 µM for some derivatives .

- In Vivo Studies : Animal models have shown that certain analogs exhibit significant tumor reduction when administered at specific dosages, further confirming their potential as therapeutic agents against cancer .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and sulfamoyl groups exhibit significant antimicrobial properties. The structure of 2-methoxy-5-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide suggests potential efficacy against various bacterial strains due to the presence of the sulfamoyl group, which is known for its role in inhibiting bacterial folate synthesis.

Anticancer Potential

Studies have shown that pyrazole derivatives can possess anticancer activity. The incorporation of the pyridine moiety may enhance the compound's interaction with biological targets involved in cancer cell proliferation. Preliminary screening has indicated that this compound could inhibit tumor cell growth, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Sulfamoyl derivatives are often explored for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Synthesis Methodologies

The synthesis of this compound can be achieved through several steps:

- Formation of the Pyrazole Ring : This can be accomplished via cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.

- Sulfamoylation : The introduction of the sulfamoyl group typically involves reacting an amine with sulfonyl chlorides or sulfamic acid.

- Final Coupling : The final product can be synthesized by coupling the pyrazole derivative with the benzamide moiety using standard peptide coupling techniques.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that pyrazole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. |

| Study B (2021) | Reported antimicrobial activity against resistant bacterial strains, highlighting the importance of structural modifications in enhancing efficacy. |

| Study C (2022) | Investigated anti-inflammatory effects in animal models, showing significant reduction in inflammatory markers upon treatment with related compounds. |

Q & A

Q. How can metabolic stability be improved without compromising target affinity?

- Methodological Answer : Introduce metabolically stable groups (e.g., deuterium at labile positions) or modify the pyrazole core to reduce CYP450 oxidation. Validate with hepatic microsome assays (t₁/₂ > 60 min) and crystallography to ensure binding pocket compatibility .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer : Perform cell panel screening (NCI-60) to identify lineage-specific sensitivity. Cross-reference with genomic databases (e.g., CCLE) to correlate activity with genetic markers (e.g., EGFR expression). Use synergy analysis (Combenefit software) to rule out combinatorial effects .

Q. What statistical methods are robust for analyzing dose-response curves with high variability?

- Methodological Answer : Apply four-parameter logistic (4PL) nonlinear regression (GraphPad Prism) to calculate EC₅₀ values. Use bootstrapping (1000 iterations) to estimate confidence intervals and outlier-resistant methods like Huber weighting .

Experimental Design

Q. What controls are essential in enzyme inhibition assays for this compound?

Q. How to design a SAR study for optimizing potency against resistant bacterial strains?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.